MRS 1065

Descripción general

Descripción

Análisis De Reacciones Químicas

MRS 1065 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

MRS 1065 has a wide range of scientific research applications. In chemistry, it is used as a bioactive chemical for studying various chemical reactions and mechanisms. In biology, this compound is used to investigate cellular processes and molecular interactions. In medicine, it is studied for its potential therapeutic effects and mechanisms of action. Additionally, this compound is used in industrial research for developing new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of MRS 1065 involves its interaction with specific molecular targets and pathways. It is known to bind to transcription factors such as nuclear factor-κB, activator protein-1, and p53, resulting in enhanced binding of these proteins to target regulatory DNA sequences and subsequent transactivation of downstream genes . This interaction influences cellular responses to various stimuli, including anticancer drugs .

Comparación Con Compuestos Similares

MRS 1065 can be compared with other similar compounds, such as WR-1065, which is the active metabolite of amifostine. WR-1065 is known for its radioprotective and chemoprotective properties . Unlike this compound, WR-1065 is used clinically to mitigate the side effects of chemotherapy and radiotherapy . Other similar compounds include various synthetic organic ligands that interact with transcription factors and influence cellular responses . The uniqueness of this compound lies in its specific bioactive properties and its use primarily in research settings .

Actividad Biológica

MRS 1065 is a synthetic analog of the natural antibiotic CC-1065, which belongs to a class of compounds known for their potent antitumor properties. The biological activity of this compound has been the subject of various studies, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

This compound exerts its biological effects primarily through sequence-selective alkylation of DNA. This action occurs at the N3 position of adenine bases in the minor groove of DNA, leading to the disruption of DNA structure and function. The unique mechanism is attributed to the compound's ability to form covalent bonds with DNA, which initiates a cascade of cellular events resulting in apoptosis (programmed cell death) in cancer cells .

Cytotoxicity and Efficacy

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated sub-nanomolar activity against leukemia cells, with an IC50 value as low as 0.006 nM in L1210 cells . This indicates that this compound is significantly more potent than many conventional chemotherapeutics.

Comparative Cytotoxicity Data

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 | 0.006 |

| CC-1065 | L1210 | 0.007 |

| DSA | L1210 | 0.008 |

The data above illustrates that this compound and its analogs possess similar levels of potency, reinforcing the potential for this compound in therapeutic applications .

Structure-Activity Relationship (SAR)

Research has shown that specific structural features of this compound are critical for its biological activity. The presence of certain functional groups influences both the binding affinity to DNA and the resulting cytotoxic effects. For instance, modifications that enhance minor groove binding typically correlate with increased cytotoxicity .

Case Studies and Applications

Several case studies have explored the potential applications of this compound in targeted cancer therapies. One notable study involved conjugating this compound with tumor-selective monoclonal antibodies. This approach aims to deliver the cytotoxic agent directly to cancer cells while minimizing off-target effects, thereby improving therapeutic outcomes and reducing systemic toxicity .

Propiedades

IUPAC Name |

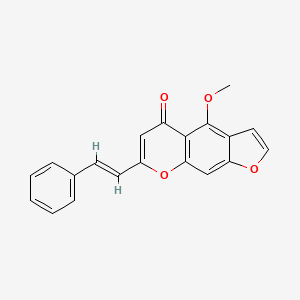

4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBFQFPYNPJVLO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443865 | |

| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138565-05-6 | |

| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.